2-Azido-3-bromopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

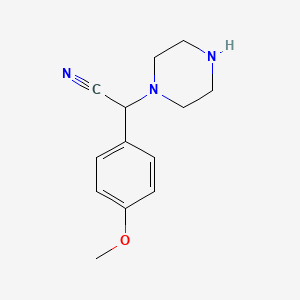

2-Azido-3-bromopyridine is an organic compound . It’s a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves the allylation of pyridinecarboxaldehyde with B-allyldiisopinocampheylborane in Et2O at -100°C . The chiral azide is then obtained from alcohol using the Thompson procedure .Molecular Structure Analysis

The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be used in the synthesis of RNA with internal 2′-azido modifications . It can also participate in metal-catalyzed cross-coupling reactions .Scientific Research Applications

Cross-Reactivity in DNA Markers

2-Azido-3-bromopyridine is implicated in the study of DNA markers, particularly in the context of cross-reactivity between different markers. Liboska et al. (2012) found that non-fluorescent azido molecules effectively suppress unwanted reactivity in the simultaneous localization of incorporated BrdU and EdU, markers of replicated DNA. This finding is important for accurate DNA replication studies, where precise detection and distinction of markers are critical (Liboska et al., 2012).

Spectroscopic Probe for Nucleic Acids

Gai et al. (2010) explored the use of azides, including 2-azido-2'-deoxyuridine, as IR and NMR spectroscopic probes for studying the sugar phosphate backbone region of nucleic acids. This application is significant for understanding the structural dynamics and interactions of nucleic acids at a molecular level (Gai et al., 2010).

Synthesis of Piperazines

The synthesis of 3-substituted piperidines using bromo derivatives, such as this compound, is documented by Micouin et al. (1994). They achieved enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives, demonstrating the utility of such compounds in synthesizing complex organic structures (Micouin et al., 1994).

Study of Polymer Complexes

Mautner and Goher (1992) synthesized and characterized mixed-ligand complexes of copper(II) azide with substituted pyridines, including 2-bromopyridine. This research contributes to the understanding of complex polymeric structures and their potential applications in materials science (Mautner & Goher, 1992).

Catalytic Carboxylation in Organic Synthesis

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process highlights the role of bromopyridines in the development of new methodologies for organic synthesis, particularly in the context of green chemistry and sustainability (Feng et al., 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

2-Azido-3-bromopyridine is a halogen-substituted pyridine derivative . Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their aromatic nature and ability to participate in pi-stacking interactions . .

Mode of Action

For instance, azido groups can act as bridging ligands in transition metal complexes, forming end-on (EO) or end-to-end (EE) bridges . Bromopyridines can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Biochemical Pathways

For instance, they can participate in the formation of C−N bonds in cross-coupling reactions .

Pharmacokinetics

It’s known that the pharmacokinetics of similar azido compounds, such as 3’-azido-3’-deoxythymidine (azt), have been characterized in animal models . AZT is a prodrug that must be phosphorylated to its active form, and its concentrations in serum and brain homogenates have been quantified following intravenous doses .

Result of Action

It’s known that azido and bromo groups can participate in various chemical reactions, potentially leading to the formation of new compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the regioselectivity and product homogeneity of bromination reactions . Additionally, the presence of transition metals can facilitate cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

2-Azido-3-bromopyridine has been found to interact with various enzymes and proteins . For instance, it has been shown to have an affinity for the aryl hydrocarbon receptor (AhR), a ligand-induced transcription factor . The interaction between this compound and AhR can lead to changes in the biochemical properties of the receptor, such as ligand affinity or transactivation potential .

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, the interaction of this compound with AhR can lead to changes in gene expression, potentially influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the case of AhR, this compound binds to the receptor, leading to changes in its biochemical properties and influencing its function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For example, raising the bromination temperature to 300°C can affect the regioselectivity and product homogeneity of the compound . This can lead to changes in its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed studies on the specific metabolic pathways involving this compound are currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that can involve various transporters or binding proteins . Specific studies detailing the transport and distribution of this compound are currently limited.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific studies detailing the subcellular localization of this compound are currently limited.

properties

IUPAC Name |

2-azido-3-bromopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-2-1-3-8-5(4)9-10-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYSNRLIFGOMDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N=[N+]=[N-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1536547-72-4 |

Source

|

| Record name | 2-azido-3-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B2400225.png)

![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2400229.png)

![2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2400230.png)

![8-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2400231.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid](/img/structure/B2400234.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2400237.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-6-(difluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2400244.png)

![5-Benzyl-2-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2400247.png)